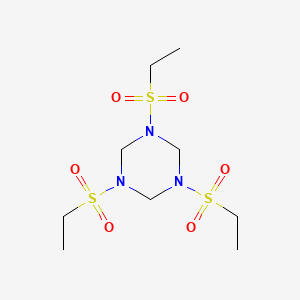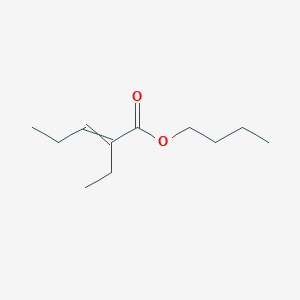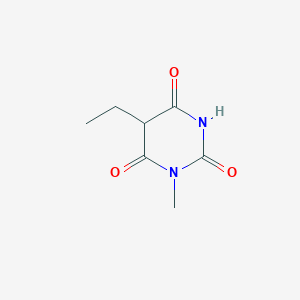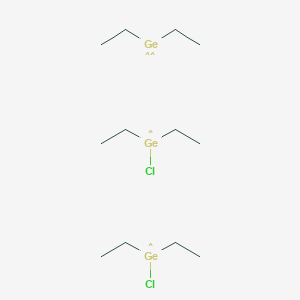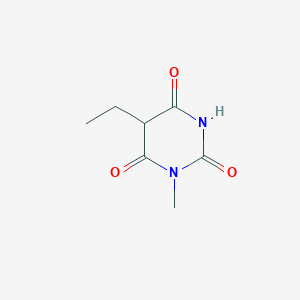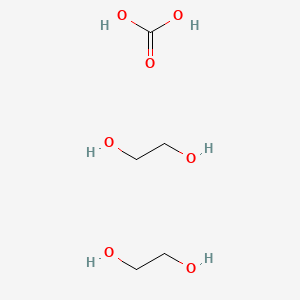
Carbonic acid--ethane-1,2-diol (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid–ethane-1,2-diol (1/2), also known as ethylene glycol, is an organic compound with the formula (CH₂OH)₂. It is a colorless, odorless, and sweet-tasting liquid that is highly toxic. Ethylene glycol is primarily used in antifreeze formulations and as a raw material in the production of polyester fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylene glycol is typically produced from ethylene via the intermediate ethylene oxide. The process involves the hydration of ethylene oxide under acidic or neutral conditions to yield ethylene glycol . The reaction can be represented as follows:
C2H4O+H2O→C2H6O2
Industrial Production Methods
In industrial settings, ethylene glycol is produced by the oxidation of ethylene at high temperatures to form ethylene oxide, which is then hydrated to produce ethylene glycol. This process is highly efficient and widely used in the chemical industry .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to oxalic acid and other products under strong oxidizing conditions.
Esterification: It reacts with carboxylic acids to form esters, which are used in the production of polyesters.
Dehydration: Under acidic conditions, ethylene glycol can be dehydrated to form cyclic ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Major Products
Oxalic acid: Formed during oxidation.
Polyesters: Formed during esterification with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Widely used in the production of polyester fibers and antifreeze formulations.
Wirkmechanismus
Ethylene glycol exerts its effects primarily through its chemical reactivity. In biological systems, it is metabolized by alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. These metabolites are toxic and can cause metabolic acidosis and renal failure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol: Similar in structure but less toxic and used in food and pharmaceuticals.
Diethylene glycol: Used in the production of plasticizers and as a solvent.
1,3-Butanediol: Used in the production of polyurethanes and as a solvent.
Uniqueness
Ethylene glycol is unique due to its high toxicity and its widespread use in antifreeze formulations and polyester production. Its ability to lower the freezing point of water makes it invaluable in various industrial applications .
Eigenschaften
CAS-Nummer |
55163-79-6 |
|---|---|
Molekularformel |
C5H14O7 |
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
carbonic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C2H6O2.CH2O3/c2*3-1-2-4;2-1(3)4/h2*3-4H,1-2H2;(H2,2,3,4) |
InChI-Schlüssel |
IHJTVGXLGNFSNH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)O.C(CO)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


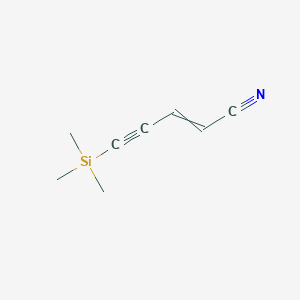
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
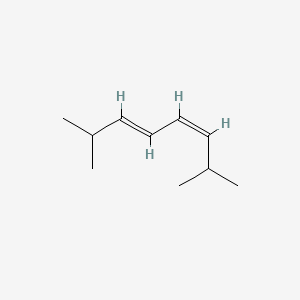
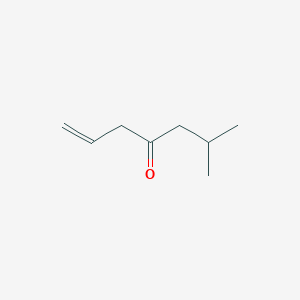
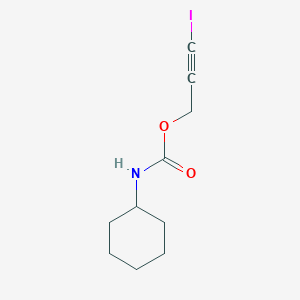
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
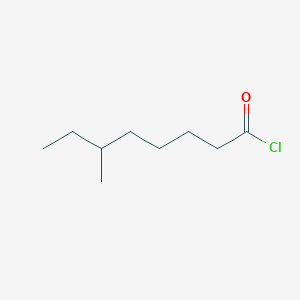
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
